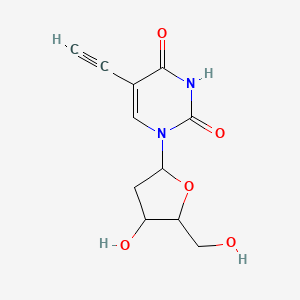

5-Ethynyl-2'-deoxyuridine

Description

Historical Context and Evolution of DNA Synthesis Labeling Methodologies

The journey to understand DNA replication and cell division has been marked by the development of increasingly sophisticated labeling techniques. numberanalytics.com Early methods laid the groundwork for the eventual development of powerful tools like EdU.

Limitations of Predecessor Analogues: Tritiated Thymidine (B127349) and 5-Bromo-2'-deoxyuridine (B1667946) (BrdU)

For decades, the gold standards for monitoring DNA synthesis were tritiated thymidine ([³H]thymidine) and 5-bromo-2'-deoxyuridine (BrdU). criver.commdpi.com

Tritiated Thymidine ([³H]thymidine): This radioactive thymidine analogue is incorporated into DNA during replication and detected through autoradiography or liquid scintillation. criver.com While providing a clear signal, the use of [³H]thymidine has significant drawbacks. criver.commdpi.com The handling and disposal of radioactive materials pose safety concerns, and the detection process is often slow and labor-intensive, requiring specialized and costly equipment. criver.comsigmaaldrich.comgriffith.edu.au Furthermore, the correlation between [³H]thymidine incorporation and actual cell proliferation can sometimes be inconsistent. nih.gov

5-Bromo-2'-deoxyuridine (BrdU): As a non-radioactive alternative, BrdU became a widely adopted method. mdpi.comwikipedia.org This thymidine analogue is incorporated into newly synthesized DNA and subsequently detected using specific antibodies. sigmaaldrich.comwikipedia.org However, the BrdU method has a major limitation: the incorporated BrdU is not accessible to the antibody in double-stranded DNA. sigmaaldrich.comtandfonline.com This necessitates a harsh DNA denaturation step, often involving acids or heat, to expose the BrdU for antibody binding. sigmaaldrich.comtandfonline.comresearchgate.net This process can damage the structural integrity of the specimen, destroy cellular epitopes required for other analyses, and is time-consuming. sigmaaldrich.comtandfonline.com

Emergence of 5-Ethynyl-2'-deoxyuridine (B1671113) as a Novel Alternative

The limitations of its predecessors paved the way for the development of this compound (EdU). mdpi.comsigmaaldrich.comnih.gov EdU is a thymidine analogue that is incorporated into DNA during active synthesis, similar to BrdU. tandfonline.comresearchgate.netnih.gov However, its detection method is fundamentally different and overcomes the major hurdles of the BrdU assay. sigmaaldrich.comresearchgate.net The presence of a terminal alkyne group in the EdU molecule allows for a highly specific and efficient detection reaction that does not require DNA denaturation. sigmaaldrich.comnih.gov This innovation has made EdU a superior alternative for many applications in cell proliferation research. sigmaaldrich.comnih.gov

Foundational Principles of this compound Application

The utility of EdU is rooted in two key principles: its ability to be incorporated into replicating DNA and its subsequent detection via a bio-orthogonal chemical reaction.

Thymidine Analogue Incorporation into Nascent DNA

Like thymidine, EdU is a nucleoside that can be incorporated into the growing DNA strand during the S-phase of the cell cycle. sigmaaldrich.comnih.govnih.govresearchgate.net Cells actively synthesizing DNA will utilize EdU from the culture medium, effectively "tagging" the newly replicated DNA. nih.govjenabioscience.com This process is based on the semiconservative replication of DNA, where each new DNA molecule consists of one parental strand and one newly synthesized strand. pnas.org The incorporation of EdU is a direct measure of de novo DNA synthesis. sigmaaldrich.comjenabioscience.com

Bio-orthogonal Click Chemistry for Detection

The detection of incorporated EdU is achieved through a bio-orthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". griffith.edu.autandfonline.comnih.govthermofisher.comthermofisher.com This reaction is termed "bio-orthogonal" because it occurs with high specificity and efficiency within a complex biological environment without interfering with native biochemical processes. ntu.edu.sgthe-scientist.comrsc.orgnih.gov

The ethynyl (B1212043) group on the EdU molecule reacts specifically with a fluorescently labeled azide (B81097) molecule in the presence of a copper(I) catalyst. sigmaaldrich.comthermofisher.comthermofisher.com This forms a stable covalent triazole ring, effectively linking the fluorescent probe to the newly synthesized DNA. thermofisher.comthermofisher.com The small size of the azide detection molecule allows it to readily access the incorporated EdU within the DNA double helix, eliminating the need for the harsh denaturation steps required for BrdU detection. sigmaaldrich.comthermofisher.comthermofisher.com This gentle detection method preserves cellular morphology and allows for multiplexing with other fluorescent markers. tandfonline.comthe-scientist.com

Research Findings Summary

| Feature | Tritiated Thymidine ([³H]thymidine) | 5-Bromo-2'-deoxyuridine (BrdU) | This compound (EdU) |

| Detection Method | Autoradiography/Scintillation Counting criver.comsigmaaldrich.com | Antibody-based sigmaaldrich.comwikipedia.org | Click Chemistry sigmaaldrich.comnih.govthermofisher.com |

| DNA Denaturation Required | No | Yes sigmaaldrich.comtandfonline.comresearchgate.net | No sigmaaldrich.comresearchgate.netnih.gov |

| Key Limitations | Radioactivity, slow, labor-intensive criver.commdpi.comsigmaaldrich.comgriffith.edu.au | Harsh denaturation, time-consuming, potential for epitope damage sigmaaldrich.comtandfonline.com | Potential for cytotoxicity at high doses wikipedia.orgmdpi.com |

| Advantages | Clear signal-to-noise ratio criver.com | Non-radioactive wikipedia.org | Fast, sensitive, preserves sample integrity, allows for multiplexing sigmaaldrich.comtandfonline.comnih.govnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O5 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

5-ethynyl-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h1,4,7-9,14-15H,3,5H2,(H,12,16,17) |

InChI Key |

CDEURGJCGCHYFH-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Molecular Mechanisms of 5 Ethynyl 2 Deoxyuridine Incorporation and Subsequent Interactions

Enzymatic Basis of 5-Ethynyl-2'-deoxyuridine (B1671113) Integration into DNA

The successful use of EdU as a marker for DNA replication hinges on its ability to be recognized and utilized by the cell's own DNA synthesis machinery. As a nucleoside analog of thymidine (B127349), EdU's structure allows it to enter the same metabolic pathways. nih.govresearchgate.netnih.govjenabioscience.com

Role of DNA Polymerases and Replication Machinery

During the S-phase of the cell cycle, DNA polymerases are responsible for synthesizing new strands of DNA. These enzymes recognize the structure of natural deoxynucleoside triphosphates (dNTPs) and incorporate them into the growing DNA chain. Due to its structural similarity to thymidine, EdU is processed by cellular enzymes, including thymidine kinase, which phosphorylates it. biorxiv.org This phosphorylation is a necessary step for its eventual incorporation into DNA. Once phosphorylated, DNA polymerases recognize the EdU triphosphate and incorporate it into newly synthesized DNA in place of thymidine. oup.com The ethynyl (B1212043) group at the 5-position of the pyrimidine (B1678525) ring does not significantly hinder this enzymatic process, allowing for efficient labeling of replicating DNA. pnas.org

Competition with Natural Thymidine

EdU's incorporation into DNA is a competitive process with the natural nucleoside, thymidine. researchgate.net When both EdU and thymidine are present, they compete for the active sites of the enzymes involved in DNA synthesis. biorxiv.org The efficiency of EdU labeling can, therefore, be influenced by the intracellular concentration of thymidine. mdpi.com Studies have shown that co-incubation with thymidine can significantly reduce the incorporation of EdU into cellular DNA. biorxiv.org This competitive inhibition highlights the shared enzymatic pathway and underscores the importance of considering experimental conditions, such as the concentration of EdU and the potential presence of competing natural nucleosides. biorxiv.orgmdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Principles

The detection of incorporated EdU is achieved through a highly specific and efficient chemical reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.netnih.govbaseclick.eutandfonline.comthermofisher.comnih.govwikipedia.orgnih.gov This reaction involves the formation of a stable triazole ring through the covalent ligation of the terminal alkyne group on EdU with a fluorescently labeled azide (B81097). researchgate.netnih.govpnas.org

Advantages of Click Chemistry over Antibody-Based Detection

Prior to the advent of EdU and click chemistry, 5-bromo-2'-deoxyuridine (B1667946) (BrdU) was the standard for labeling newly synthesized DNA. However, the detection of incorporated BrdU relies on antibodies, a process with several drawbacks. sigmaaldrich.com The primary advantage of the EdU/click chemistry system is that it obviates the need for harsh DNA denaturation, which is required to expose the BrdU epitope for antibody binding. nih.govbaseclick.eutandfonline.comnih.govnih.gov This denaturation step can damage cellular structures and compromise the integrity of the sample. nih.govsigmaaldrich.com

The small size of the fluorescent azide used in the click reaction allows for easy access to the incorporated EdU within the DNA double helix, leading to more efficient and uniform staining. nih.govtandfonline.comnih.gov In contrast, antibodies are much larger molecules and their access can be sterically hindered. researchgate.nettandfonline.com Consequently, the EdU method is generally faster, more sensitive, and provides a better signal-to-noise ratio compared to BrdU immunodetection. nih.govbaseclick.eu This enhanced performance and simpler protocol make EdU a superior choice for a wide range of applications, including flow cytometry and high-content screening. baseclick.euthermofisher.com

Table 2: Comparison of EdU and BrdU Detection Methods

| Feature | EdU (Click Chemistry) | BrdU (Antibody-Based) |

| Detection Principle | Covalent reaction between an alkyne and an azide. researchgate.net | Antibody binding to the BrdU epitope. sigmaaldrich.com |

| DNA Denaturation | Not required. nih.govbaseclick.eutandfonline.com | Required (e.g., with HCl or heat). nih.govsigmaaldrich.com |

| Detection Reagent Size | Small fluorescent azide. tandfonline.com | Large antibody molecule. tandfonline.com |

| Protocol Time | Shorter and simpler. baseclick.eutandfonline.com | Longer and more complex. sigmaaldrich.com |

| Sensitivity | Generally higher with lower background. baseclick.eu | Can be less sensitive with higher background. baseclick.eu |

| Multiplexing | Highly compatible with other fluorescent probes. baseclick.euthermofisher.com | Can be more challenging due to harsh denaturation. tandfonline.com |

Cellular Responses to this compound Incorporation

While EdU is a valuable experimental tool, its incorporation into the genome is not without consequence for the cell. jenabioscience.comnih.gov The presence of this modified nucleoside can be recognized by the cell as a form of DNA damage. nih.govwikipedia.org Studies have shown that the incorporation of EdU can trigger a DNA damage signaling (DDS) cascade. nih.gov This response includes the phosphorylation of key proteins such as ATM, histone H2AX (forming γH2AX), p53, and Chk2. nih.gov

The activation of these signaling pathways can lead to perturbations in the cell cycle. nih.gov Specifically, cells that have incorporated EdU may experience a protracted S phase and an accumulation in the G2 phase, indicative of the activation of cell cycle checkpoints. nih.gov Ultimately, the cellular response to EdU-induced DNA damage can lead to apoptosis, or programmed cell death. nih.govwikipedia.org The extent of these effects can vary depending on the cell type and the concentration and duration of EdU exposure. nih.gov It has been noted that nucleotide excision repair pathways can recognize and remove EdU from the genome, treating it as a lesion. nih.gov

DNA Damage Signaling Pathways Associated with this compound

The incorporation of the thymidine analog this compound (EdU) into newly synthesized DNA, while a valuable tool for tracking cell proliferation, is not a benign event for the cell. nih.gov Once integrated into the genome, EdU is recognized as a form of DNA damage, triggering a cascade of cellular stress responses known as DNA Damage Signaling (DDS). nih.govnih.gov This response is initiated to arrest the cell cycle and allow for repair, but can ultimately lead to programmed cell death, or apoptosis, if the damage is too extensive. nih.govresearchgate.net

Research has shown that the presence of EdU in the DNA template impedes the progression of DNA replication during the subsequent S phase, which in turn triggers the DDS. nih.gov This activation is characterized by the phosphorylation of several key proteins that act as sensors and transducers of the damage signal. Studies in various cell lines, including human lung adenocarcinoma (A549) and lymphoblastoid cells (TK6 and WTK1), have identified the activation of the Ataxia Telangiectasia Mutated (ATM) protein kinase. nih.govresearchgate.net ATM is a primary sensor of DNA double-strand breaks (DSBs). Its activation, marked by phosphorylation on Serine 1981 (ATM-S1981P), initiates the signaling cascade. nih.govglpbio.com

Following ATM activation, a series of downstream targets are phosphorylated, amplifying the damage signal. Key events include:

Phosphorylation of Histone H2AX: One of the most prominent markers of DNA damage is the phosphorylation of histone H2AX at Serine 139, creating what is known as gamma-H2AX (γH2AX). nih.gov γH2AX rapidly accumulates at the sites of DNA damage, forming nuclear foci that serve as docking platforms for DNA repair and signaling proteins. nih.govmdpi.com

Activation of Checkpoint Kinase 2 (Chk2): ATM phosphorylates and activates the checkpoint kinase Chk2 on Threonine 68. nih.gov Activated Chk2 is a crucial transducer in the DNA damage response, mediating cell cycle arrest.

Phosphorylation of p53: The tumor suppressor protein p53 is another critical target, becoming phosphorylated at Serine 15 in response to EdU-induced damage. nih.gov Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, or initiate apoptosis. nih.govresearchgate.net

The culmination of this signaling cascade is a significant perturbation of the cell cycle. Cells that have incorporated EdU often exhibit a delayed progression through the S phase and tend to accumulate in the G2/M phase, consistent with the activation of the G2 checkpoint by the ATM/Chk2/p53 axis. nih.govnih.gov Confocal microscopy has further revealed that prolonged exposure to EdU leads to an increase in colocalized γH2AX and p53BP1 foci, which are established markers for DNA double-strand breaks. nih.govresearchgate.net

| Protein | Modification | Role in the Pathway |

|---|---|---|

| ATM (Ataxia Telangiectasia Mutated) | Phosphorylation at Ser1981 | Primary sensor of DNA double-strand breaks; initiates the signaling cascade. nih.govglpbio.com |

| Histone H2AX | Phosphorylation at Ser139 (γH2AX) | Marker of DNA damage; forms foci at damage sites to recruit repair proteins. nih.govmdpi.com |

| Chk2 (Checkpoint Kinase 2) | Phosphorylation at Thr68 | Signal transducer; mediates cell cycle arrest. nih.gov |

| p53 | Phosphorylation at Ser15 | Tumor suppressor; activates cell cycle checkpoints and can induce apoptosis. nih.gov |

| p53BP1 | Accumulation at foci | Marker of DNA double-strand breaks, works in concert with γH2AX. nih.gov |

Nucleotide Excision Repair of this compound-Containing DNA

Surprisingly, the cellular repair machinery treats the thymidine analog EdU not as a simple base mismatch but as a more significant, helix-distorting lesion. Research has unequivocally demonstrated that EdU incorporated into the mammalian genome is a substrate for Nucleotide Excision Repair (NER). pnas.orgnih.gov This is an unexpected finding, as NER is the principal pathway for removing bulky DNA adducts, such as those caused by ultraviolet (UV) radiation or cisplatin, rather than modified nucleosides. pnas.orgresearchgate.net

Comparative studies have shown that this response is unique to EdU among several tested thymidine analogs, including bromodeoxyuridine (BrdU), chlorodeoxyuridine (CldU), and iododeoxyuridine (IdU), which are not targeted by the NER pathway. pnas.org The excision of EdU is dependent on a functional NER system, as the process is absent in NER-deficient cells. pnas.orgnih.gov

The mechanism of removal follows the canonical NER pathway, which involves the excision of a short, single-stranded DNA fragment containing the lesion. For EdU, the excised oligomers are typically 25 to 32 nucleotides in length, consistent with the size of fragments removed during the repair of classic bulky adducts. pnas.orgresearchgate.net

Further detailed analysis using excision repair sequencing (XR-seq) has provided high-resolution mapping of EdU repair across the human genome. pnas.orgnih.gov These studies revealed two important features:

Genome-wide Repair: EdU is excised from locations throughout the entire genome. pnas.orgnih.gov

Transcription-Coupled Repair (TCR): EdU is subject to TCR, a sub-pathway of NER that preferentially repairs damage in the transcribed strand of active genes. pnas.orgnih.gov This is evidenced by significantly higher repair rates observed in the transcribed strand compared to the non-transcribed strand in transcriptionally active regions. pnas.orgnih.gov

The recognition and removal of EdU by the NER system may contribute to its cellular toxicity. It has been proposed that this process can lead to a "futile cycle" of excision and subsequent re-incorporation of EdU during the repair synthesis step (unscheduled DNA synthesis), which could result in the accumulation of DNA strand breaks and ultimately trigger cell death. pnas.org

Methodological Frameworks and Research Applications of 5 Ethynyl 2 Deoxyuridine

Quantification of Cell Proliferation and DNA Synthesis

5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) is a synthetic analog of thymidine (B127349), a natural nucleoside. wikipedia.org During the S-phase of the cell cycle, when DNA is actively synthesized, EdU can be incorporated into the newly synthesized DNA in place of thymidine. baseclick.euthermofisher.com This incorporation provides a powerful tool for researchers to identify and quantify proliferating cells. The key to EdU's utility lies in the ethynyl (B1212043) group, a terminal alkyne that can undergo a highly specific and efficient chemical reaction known as a "click" reaction. pnas.orgnih.gov This reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the covalent attachment of a fluorescent azide (B81097) to the EdU incorporated into the DNA. pnas.orgnih.gov This method is a significant advancement over older techniques that used radioactive isotopes like [3H]thymidine or the thymidine analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU). sigmaaldrich.combaseclick.eusigmaaldrich.com

The EdU assay offers several advantages over the BrdU method. The detection of BrdU requires harsh denaturation of the DNA using acid or heat to expose the BrdU for antibody binding, a process that can damage the sample's structure and is time-consuming. sigmaaldrich.combaseclick.eufishersci.fi In contrast, the small size of the fluorescent azide used in the EdU assay allows it to easily access the incorporated EdU without the need for DNA denaturation, preserving the integrity of the cell and its components. thermofisher.comsigmaaldrich.comelabscience.com This makes the EdU assay faster, more reproducible, and compatible with a wider range of analytical techniques. elabscience.comthermofisher.comnih.gov

Flow Cytometry-Based Assays

Flow cytometry is a powerful technique for analyzing large populations of cells. When combined with EdU labeling, it provides a quantitative measure of cell proliferation by identifying the percentage of cells in a population that are actively synthesizing DNA (i.e., are in S-phase). baseclick.euthermofisher.comthermofisher.com In a typical EdU flow cytometry assay, cells are first incubated with EdU, which is incorporated into the DNA of proliferating cells. baseclick.eu After fixation and permeabilization, the "click" reaction is performed to attach a fluorescent azide to the incorporated EdU. thermofisher.com The cells are then analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells. thermofisher.comthermofisher.com

A dual-parameter analysis, plotting EdU fluorescence against DNA content (measured by a DNA-binding dye like propidium (B1200493) iodide or 7-AAD), allows for precise discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.gov This provides a detailed snapshot of the proliferative status of a cell population. nih.govthermofisher.com The EdU-Coupled Fluorescence Intensity (E-CFI) analysis is a novel flow cytometric method that pulses cells with EdU for increasing lengths of time. The maximal EdU-coupled fluorescence is reached when the pulse duration matches the length of the S phase, providing a way to measure the absolute length of each cell cycle stage. nih.gov

Image-Based Microscopy Techniques

EdU labeling is highly compatible with various imaging-based microscopy techniques, providing spatial information about proliferating cells within tissues and cell cultures. sigmaaldrich.combaseclick.euapexbt.com Unlike the harsh denaturation steps required for BrdU detection, the mild conditions of the EdU "click" reaction preserve cell morphology and the integrity of cellular structures, allowing for high-quality imaging. fishersci.fiapexbt.com

Fluorescence microscopy is commonly used to visualize EdU-labeled cells. baseclick.eu After the click reaction with a fluorescent azide, the nuclei of cells that were synthesizing DNA during the EdU pulse appear brightly labeled. pnas.org By counterstaining with a DNA dye like DAPI, researchers can visualize all cell nuclei and determine the proportion of proliferating cells. baseclick.eu The distinct patterns of EdU staining within the nucleus can even allow for the staging of cells within the S phase (early, mid, or late). baseclick.eu This method has been successfully applied to various sample types, including cultured cells and tissue sections from animals that have been administered EdU. pnas.orgfishersci.fi

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds to identify those that affect a specific biological process. wikipedia.orgbmglabtech.com EdU-based cell proliferation assays are well-suited for HTS applications due to their speed, simplicity, and adaptability to automated platforms. baseclick.euthermofisher.com

In an HTS setting, cells are typically cultured in multi-well plates and treated with a library of compounds. baseclick.eu EdU is then added to the cells, and after an incubation period, the cells are fixed, and the click reaction is performed to label the proliferating cells with a fluorescent probe. baseclick.eu The plates are then read by an automated imaging system or plate reader to quantify the amount of cell proliferation in each well. sigmaaldrich.com This allows for the rapid identification of compounds that either inhibit or enhance cell proliferation. baseclick.eubmglabtech.com The robust and reproducible nature of the EdU assay makes it a valuable tool in the search for new therapeutic agents. thermofisher.com

Table 1: Comparison of Methodologies for Quantifying Cell Proliferation

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Flow Cytometry | Quantifies fluorescence of individual cells in suspension after EdU labeling and click reaction. baseclick.euthermofisher.com | Provides quantitative data on large cell populations; allows for cell cycle analysis. nih.govthermofisher.com | Does not provide spatial information about cell location within a tissue. |

| Image-Based Microscopy | Visualizes the location of EdU-labeled cells within tissues or cell cultures. baseclick.euapexbt.com | Preserves spatial context and cell morphology; allows for detailed subcellular localization. fishersci.fiapexbt.com | Can be lower-throughput than flow cytometry; quantification may be more complex. |

| High-Throughput Screening | Automated application of EdU assays in multi-well plates to test large numbers of compounds. baseclick.euthermofisher.com | Enables rapid screening of compound libraries; cost-effective for large-scale experiments. bmglabtech.com | Primarily identifies "hits" that require further validation; may not provide detailed mechanistic insights. bmglabtech.com |

Advanced Molecular Imaging and Visualization Strategies

The application of this compound (EdU) extends into advanced molecular imaging, providing researchers with powerful tools to visualize and understand the complex processes of DNA synthesis and cell proliferation in high resolution. pnas.orgastrazeneca.com Molecular imaging is a field that combines imaging technologies with molecular biology to non-invasively visualize cellular processes in living organisms. nih.gov EdU's compatibility with "click chemistry" allows for the attachment of a wide variety of fluorescent probes, making it a versatile tool for these advanced imaging strategies. baseclick.eusigmaaldrich.com

The ability to use EdU without harsh DNA denaturation preserves the fine structural details of cells and tissues, which is crucial for high-resolution imaging techniques. pnas.org This has enabled detailed studies of cell proliferation in various biological contexts, from cultured cells to whole organisms. pnas.orgnih.gov

Confocal Microscopy for High-Resolution Imaging

Confocal microscopy is an optical imaging technique that significantly improves image resolution and contrast compared to conventional wide-field microscopy. wikipedia.orgnih.gov It achieves this by using a pinhole to block out-of-focus light, allowing for the collection of sharp, optically sectioned images from thick specimens. wikipedia.orgnih.gov When combined with EdU labeling, confocal microscopy provides exceptionally clear and detailed images of proliferating cells. ibidi.com

Researchers can generate high-resolution 2D images of specific focal planes within a sample, revealing the precise location of EdU-labeled cells. ibidi.com By acquiring a series of these optical sections at different depths (a process called z-stacking), a three-dimensional reconstruction of the tissue can be created, showing the spatial distribution of proliferating cells within their native environment. wikipedia.orgibidi.com This capability is invaluable for studying complex biological structures and developmental processes. ibidi.com The high spatial resolution of confocal microscopy can even reveal the sub-nuclear patterns of EdU incorporation, providing insights into the dynamics of DNA replication throughout the S phase. baseclick.eu

Integration with Other Fluorescent Probes for Multiplexing

A significant advantage of the EdU assay is its compatibility with multiplexing, the simultaneous detection of multiple targets in a single sample. baseclick.eukilobaser.com Because the "click" reaction is highly specific and does not require harsh treatments that can destroy epitopes, EdU labeling can be readily combined with other fluorescence-based detection methods, such as immunofluorescence. thermofisher.comfishersci.fi

This allows researchers to label proliferating cells with EdU (detected with one color of fluorescent azide) while simultaneously labeling other cellular components, such as specific proteins, with antibodies conjugated to different colored fluorophores. thermofisher.comnih.gov This multiplexed approach provides a wealth of information from a single sample, enabling the characterization of the phenotype of proliferating cells and their interactions with their microenvironment. fluorofinder.com For example, a researcher could identify proliferating neural stem cells by co-labeling for EdU and a neural stem cell marker. The flexibility to choose from a wide range of fluorescent azides for EdU detection further enhances the possibilities for designing complex, multi-color imaging experiments. sigmaaldrich.com

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 5-bromo-2'-deoxyuridine |

| [3H]thymidine |

| Propidium iodide |

| 7-Aminoactinomycin D (7-AAD) |

| 4′,6-diamidino-2-phenylindole (DAPI) |

| Alexa Fluor 488 |

| Alexa Fluor 647 |

| Pacific Blue |

| Green Fluorescent Protein (GFP) |

| mCherry |

| Hoechst 33342 |

| Pyronin Y |

| Calcein-AM |

| SYBR Green |

| Methyl green |

| Amplex UltraRed Reagent |

| FxCycle stain |

| Vybrant DyeCycle stains |

| Fura-FF |

| BCECF |

| Yellow fluorescent protein (YFP) |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) |

| Sodium Ascorbate |

| Copper (II)-Sulphate |

| Aphidicolin |

| Camptothecin |

Application in Whole-Mount Preparations and Organ Explants

The thymidine analog this compound (EdU) provides a robust method for labeling and visualizing DNA synthesis in complex, three-dimensional biological samples. Its utility extends beyond cell monolayers to whole-mount preparations and organ explants, where it offers significant advantages over traditional methods like 5-bromo-2'-deoxyuridine (BrdU) labeling. pnas.orgnih.gov The primary advantage of the EdU methodology lies in the detection chemistry. The small size of the fluorescent azides used in the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click" reaction allows for superior tissue penetration. pnas.org This enables comprehensive staining of large tissue fragments and entire organ explants without the need for physical sectioning. nih.govprotocols.io

In contrast to BrdU detection, the EdU protocol does not require harsh acid or heat-based DNA denaturation steps to expose the incorporated nucleoside. pnas.orgnih.gov This gentle process preserves the structural integrity and morphology of the specimen, which is critical for analyzing the spatial distribution of proliferating cells within the context of the entire tissue architecture. pnas.org Researchers have successfully applied this technique to various models, including mouse small intestine, brain structures like the hippocampus, and the regenerating avian cochlea. pnas.orgnih.govnih.gov In these systems, EdU labeling has been used to track cell division, migration, and the fate of progenitor cells in a three-dimensional view. nih.govprotocols.io The resulting high-intensity signal and low background levels contribute to clear and specific visualization of dividing cells. nih.gov

Organ and tissue explant cultures, which involve the removal and in vitro maintenance of whole tissues, serve as powerful models for studying developmental processes. jove.comcambridge.org The application of EdU to these ex vivo systems allows for direct observation of cell proliferation dynamics during organogenesis. For instance, studies on fetal lung explants have used this method to assess the impact of growth factors on airway formation. jove.com

Table 1: Comparison of EdU Application in Whole-Mount and Organ Explant Models

| Feature | Mouse Small Intestine | Mouse Hippocampus (Whole-Mount) | Avian Cochlea (Regenerating) |

|---|---|---|---|

| Objective | Visualize cell proliferation in intestinal crypts. pnas.org | Track neurogenesis, including cell division and migration in 3D. nih.govprotocols.io | Identify proliferating supporting cells after damage. nih.gov |

| Advantage Noted | Rapid and sensitive staining of large organ fragments. pnas.org | High specificity and signal intensity with good structural preservation. nih.gov | Avoids harsh denaturation required for BrdU, allowing for co-labeling with other antibodies. nih.gov |

| Detection Method | Click reaction with a fluorescent azide. pnas.org | Cu(I)-catalyzed [3 + 2] cycloaddition reaction with a fluorescently labeled azide. nih.gov | Click-iT Imaging Kit with a fluorescent probe. nih.gov |

Isolation and Analysis of Newly Synthesized DNA

The incorporation of EdU into replicating DNA provides a chemical handle—the terminal alkyne group—that enables the selective isolation and subsequent analysis of nascent DNA. vanderbilt.edunih.gov This capability allows researchers to move beyond simple visualization and perform in-depth molecular studies on the genetic and epigenetic events occurring during a specific window of DNA synthesis.

Enrichment of Ethynyl-Functionalized DNA

The cornerstone of enriching EdU-labeled DNA is the highly specific and efficient click reaction. usf.edu The process typically involves the following steps:

EdU Labeling: Cells or organisms are pulsed with EdU, which is incorporated into the DNA of cells undergoing S-phase. vanderbilt.edu

Cell Lysis and DNA Fragmentation: Genomic DNA is isolated from the cells and often sonicated or enzymatically digested to produce smaller, more manageable fragments. protocols.io

Click Chemistry Biotinylation: A biotin (B1667282) molecule attached to an azide is covalently linked to the ethynyl group of the incorporated EdU via the CuAAC reaction. usf.edu This tags the newly synthesized DNA fragments with biotin.

Streptavidin Affinity Purification: The biotinylated DNA fragments are then captured and enriched using streptavidin-coated magnetic beads or matrices. usf.eduprotocols.io The high affinity of the biotin-streptavidin interaction ensures efficient and specific pulldown of the EdU-labeled DNA, separating it from the unlabeled bulk genomic DNA.

This enrichment strategy forms the basis of powerful techniques like the isolation of proteins on nascent DNA (iPOND). vanderbilt.edu In the iPOND protocol, cells are cross-linked before lysis, allowing for the co-purification of proteins that are physically associated with the newly replicated DNA, providing a snapshot of the replication fork proteome. vanderbilt.eduusf.edu A related method, isolation of DNA by EdU-labelling for Mass Spectrometry (iDEMS), uses a similar enrichment principle to isolate nascent DNA for the quantitative analysis of DNA modifications like methylation and hydroxymethylation. protocols.io

Subsequent Genomic and Transcriptomic Analyses

Following the enrichment of EdU-labeled DNA or the isolation of EdU-labeled cells, a variety of downstream analytical techniques can be applied to gain deeper biological insights.

Genomic Analyses: The isolated nascent DNA can be subjected to next-generation sequencing to study the dynamics of DNA replication itself, such as replication timing and origin firing patterns. The iDEMS method, for example, uses liquid chromatography linked to tandem mass spectrometry (LC-MS/MS) to directly measure the kinetics of DNA modification restoration on newly synthesized strands following replication, providing a view into epigenetic inheritance. protocols.io Unlike sequencing-based methods that require amplification, iDEMS provides direct measurements from the labeled DNA. protocols.io

Transcriptomic Analyses: By combining EdU labeling with cell sorting or single-cell technologies, researchers can investigate the gene expression profiles of actively proliferating cells. mdpi.com For example, EdU-labeled nuclei can be isolated using flow cytometry for subsequent analysis. nih.govoup.com This approach allows for the characterization of the transcriptome of cells specifically within the S-phase of the cell cycle. nih.gov Studies have used this combination to reveal how certain proteins regulate the cell cycle by influencing the expression of genes involved in DNA replication. mdpi.com In some cases, transcriptomic analysis of EdU-labeled cell populations has been used to identify genes that are differentially expressed in response to specific treatments or in mutant backgrounds, linking proliferative changes to specific genetic pathways. researchgate.netresearchgate.net

Table 2: Downstream Analysis Techniques for EdU-Labeled Samples

| Analytical Goal | Technique | Key Findings Enabled |

|---|---|---|

| Proteins at Replication Forks | iPOND-MS (Isolation of Proteins on Nascent DNA with Mass Spectrometry) | Identification of proteins at active, stalled, and collapsed replication forks. usf.edu |

| Nascent DNA Modifications | iDEMS (Isolation of DNA by EdU-labelling for Mass Spectrometry) | Quantitative measurement of DNA methylation and hydroxymethylation on newly replicated DNA strands. protocols.io |

| Cell Cycle-Specific Gene Expression | EdU Labeling + Flow Cytometry + RNA Sequencing | Analysis of the transcriptome of cells in G1, S, or G2/M phases; identification of genes regulating cell cycle progression. nih.govmdpi.com |

| Proliferation-Associated Transcriptomes | EdU Labeling + Transcriptomic Analysis | Revealing gene expression changes linked to cell proliferation in response to genetic mutations or external stimuli. researchgate.netresearchgate.net |

Specialized Research Applications and Emerging Methodologies

DNA Replication Dynamics and Cell Cycle Progression Analysis

5-Ethynyl-2'-deoxyuridine (B1671113) (EdU) has emerged as a powerful tool for the detailed analysis of DNA replication and cell cycle kinetics. As a nucleoside analog of thymidine (B127349), it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. tandfonline.comjenabioscience.commedchemexpress.com This incorporation allows for the direct measurement of cells undergoing DNA synthesis. tandfonline.com The key advantage of EdU over previous methods, such as those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU), lies in its detection method. EdU contains a terminal alkyne group that reacts with a fluorescent azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". tandfonline.comnih.govnih.gov This detection method is highly specific and does not require the harsh DNA denaturation steps needed for BrdU antibody detection, thus preserving cellular structures and epitopes. tandfonline.comnih.gov

S-Phase Monitoring and Cell Cycle Phase Distribution

EdU is extensively used to identify and quantify cells in the S-phase of the cell cycle. tandfonline.comnih.gov By pulsing cells with EdU for a specific duration, researchers can label the population of cells actively replicating their DNA. Subsequent detection with a fluorescent azide allows for the visualization and quantification of these S-phase cells using techniques like flow cytometry and fluorescence microscopy. tandfonline.comnih.gov

Dual-labeling protocols combining EdU with other cell cycle markers, such as an antibody against phospho-histone H3 (pH3) which marks mitotic cells, enable a more comprehensive analysis of cell cycle distribution. nih.govjove.com This approach allows for the classification of cells into distinct G0/G1, S, S>G2/M (progression from S to G2/M), and M phases. nih.gov The combination of DNA content information (from a DNA dye like propidium (B1200493) iodide or DAPI) with EdU incorporation provides a detailed snapshot of the cell cycle profile of a cell population. nih.gov

A novel flow-cytometric assay, termed EdU-Coupled Fluorescence Intensity (E-CFI) analysis, leverages the stoichiometric properties of the EdU-azide reaction to determine the absolute lengths of the G1, S, and G2/M phases of the cell cycle from an asynchronous cell population. nih.gov This method relies on the observation that maximal EdU-coupled fluorescence is achieved when the EdU pulse duration matches the length of the S phase. nih.gov

Table 1: Comparison of Cell Cycle Analysis Methodologies

| Feature | EdU-Based Assays | BrdU-Based Assays | DNA Content Dyes (e.g., Propidium Iodide) |

| Principle | Incorporation of a thymidine analog with an alkyne group into new DNA. tandfonline.comnih.gov | Incorporation of a thymidine analog with a bromine group into new DNA. tandfonline.com | Intercalates into the DNA double helix. aatbio.com |

| Detection | Copper-catalyzed "click" reaction with a fluorescent azide. tandfonline.comnih.gov | Antibody-based detection. tandfonline.com | Fluorescence measurement proportional to DNA amount. aatbio.com |

| DNA Denaturation | Not required. tandfonline.comnih.gov | Required (harsh treatment with acid, heat, or nucleases). tandfonline.com | Not applicable. |

| Stoichiometry | Excellent, allowing for quantitative analysis. nih.gov | Poor, can lead to variability. nih.gov | Proportional to DNA content. aatbio.com |

| Multiplexing | Highly compatible with other fluorescent probes and antibodies. nih.govnih.gov | Limited by harsh denaturation steps that can destroy epitopes. tandfonline.com | Can be combined with other markers. |

| Information Provided | Identifies cells in S-phase; can determine S-phase length and cell cycle kinetics. tandfonline.comnih.gov | Identifies cells in S-phase. tandfonline.com | Provides distribution of cells in G0/G1, S, and G2/M phases based on DNA content. aatbio.com |

Analysis of Replication Rates and Efficiency

Beyond simply identifying S-phase cells, EdU can be used to investigate the rate and efficiency of DNA replication. By using sequential dual-pulse labeling with EdU and another thymidine analog like BrdU, researchers can measure the duration of the S-phase in asynchronous cell populations. researchgate.net This method involves a pulse of EdU, followed by a chase period, and then a pulse of BrdU, allowing for the quantification of cells entering and exiting the S-phase over time. researchgate.net

Studies in fission yeast have shown that while EdU can be used to monitor DNA replication, it can also be toxic and activate DNA damage checkpoints, potentially affecting the kinetics of replication if used for extended periods. nih.gov However, for short-term labeling, it can effectively detect limited DNA synthesis, such as during the early stages of S-phase or in DNA repair processes. nih.gov

The efficiency of DNA replication can be assessed by analyzing the rate of DNA copy number increase over time at specific genomic loci. plos.org While not a direct measure using EdU alone, the principles of labeling replicating DNA are fundamental to these genome-wide analyses. The rate at which replication forks move and the density of replication origins can vary, and factors like nucleotide availability and DNA damage can slow the replication rate. mdpi.com

Investigating Specific Biological Processes and Systems

The ability to accurately label and track proliferating cells makes EdU an invaluable tool for studying a wide range of biological processes where cell division is a key event.

Stem Cell Research and Differentiation Studies

EdU is utilized in stem cell research to monitor proliferation and trace the fate of these cells both in vitro and in vivo. nih.gov For instance, it has been used to assess DNA replication during the reprogramming of cells into pluripotent stem cells (PSCs). rupress.org Studies have revealed that some PSCs with low differentiation potential have incompletely reprogrammed DNA replication patterns. rupress.org

However, it is important to note that some studies have reported that EdU can be toxic to stem cells, reducing their viability and differentiation potential, particularly at higher concentrations or with prolonged exposure. nih.gov One study found that EdU-labeled stem cells showed poor survival after transplantation into regenerating muscle, whereas cells labeled with another dye survived and participated in tissue repair. nih.gov This suggests that caution should be exercised and labeling conditions optimized when using EdU for stem cell tracing purposes. nih.gov

Neurogenesis and Cell Proliferation in the Nervous System

EdU has been widely adopted to study neurogenesis, the process of generating new neurons, in the adult central nervous system. nih.govplos.org It allows for the mapping of proliferative zones in the brain and the tracking of the fate of newly born cells. plos.org Studies in mice have used EdU to identify the main proliferative zones, such as the subgranular zone of the hippocampus and a larger zone that includes the rostral migratory stream. plos.org

Research has demonstrated that EdU staining is a sensitive and reliable method for studying cell proliferation in the brain, comparable to the traditional BrdU method. nih.gov EdU has been used to show that voluntary exercise increases the number of proliferating cells in the hippocampus, while stress decreases it. nih.govresearchgate.net Furthermore, EdU labeling can be combined with immunohistochemistry to confirm that these proliferating cells differentiate into mature neurons. nih.gov The compatibility of EdU staining with other techniques, including BrdU labeling, provides a valuable tool for double-labeling experiments to track different populations of neurons generated at different times. nih.gov

Table 2: Key Findings from EdU Application in Neurogenesis Research

| Study Focus | Experimental Model | Key Findings | Citation |

| Mapping Proliferative Zones | Adult Mouse Brain | Identified the main proliferative zone (MPZ) and the subgranular zone of the hippocampus as the primary sites of neurogenesis. | plos.org |

| Method Comparison and Validation | Adult Mouse Hippocampus | EdU staining is as sensitive and reliable as BrdU staining for detecting neurogenesis. Voluntary exercise increased, and restraint stress decreased, cell proliferation. | nih.govnih.gov |

| Dose-Dependent Labeling | Adult Mouse Hippocampus | The number of EdU-positive cells in the dentate gyrus increased in a dose-dependent manner. | medchemexpress.comnih.gov |

| Neuronal Differentiation | Adult Mouse Hippocampus | EdU-positive cells were shown to differentiate into mature neurons. | nih.gov |

Analysis of X-Chromosome Inactivation Patterns

EdU has been established as a novel and effective tool for studying the pattern of X-chromosome inactivation (XCI). nih.govunesp.br XCI is the process by which one of the two X chromosomes in female mammals is silenced to ensure dosage compensation. unesp.br The inactive X chromosome replicates later in the S-phase than the active X chromosome. unesp.br

Since EdU is incorporated during DNA synthesis, it can be used to identify these late-replicating regions, thereby revealing the inactive X chromosome. nih.govbvsalud.org This fluorescence-based EdU assay offers a more easily recognizable and efficient cytogenetic method compared to classic techniques. unesp.brbvsalud.org It has been successfully applied to analyze skewed X-inactivation patterns in patients with balanced and unbalanced X-chromosome alterations. nih.govunesp.brbvsalud.org In cases of unbalanced X-autosome translocations, EdU incorporation has been used to demonstrate the spread of inactivation from the X chromosome into the attached autosomal regions, which can help explain the clinical phenotypes of patients. nih.gov

Bacterial Replication Dynamics in Complex Microbiomes

The study of bacterial replication within complex and diverse microbial communities, such as the gut microbiota, has been significantly advanced by the use of this compound (EdU). nih.govtandfonline.combiorxiv.org EdU, a thymidine analog, is incorporated into the DNA of actively dividing bacteria, providing a direct measure of replication. mdpi.com This metabolic labeling method allows researchers to identify and characterize the subset of bacteria that are actively growing and replicating in situ. nih.govresearchgate.net

A key challenge in microbiome research is distinguishing between viable, dormant, and actively replicating bacteria. mdpi.com EdU labeling directly addresses this by tagging only those cells undergoing DNA synthesis. nih.govbiorxiv.org The methodology has been adapted and optimized for use in complex samples like murine feces. nih.govtandfonline.com In such studies, researchers have successfully identified specific bacterial taxa that are enriched in the replicating fraction. For example, in the murine gut, Prevotella UCG-001 and Ileibacterium have been shown to be more actively replicating compared to other members of the community. nih.govtandfonline.comresearchgate.net

Furthermore, this technique can be used to probe the dynamics of microbiomes under perturbation. In one application, actively replicating murine gut bacteria were labeled with EdU during exposure to cell wall-specific antibiotics. nih.govtandfonline.combiorxiv.org The results indicated that Ileibacterium was a major component of the replicating population regardless of the antibiotic used, suggesting this taxon may possess resistance to these specific perturbations. nih.govtandfonline.comresearchgate.net However, it is noted that some bacterial species may be intrinsically less efficient at incorporating EdU, a factor that requires consideration in data interpretation. researchgate.net

Viral Replication Studies

This compound serves as a valuable tool in virology for monitoring the replication of DNA viruses. nih.govnih.gov As obligate intracellular parasites, viruses co-opt the host cell's machinery for their replication. nih.gov EdU can be supplied to infected host cells, where it is incorporated into newly synthesized viral genomes, much like it is into cellular DNA. nih.govnih.gov This allows for the direct visualization and quantification of viral DNA synthesis.

The technique has been applied to study a variety of herpesviruses, including Herpes Simplex Virus-1 (HSV-1), Human Cytomegalovirus (HCMV), and Kaposi's Sarcoma-associated Herpesvirus (KSHV). nih.gov Research has shown that EdU is incorporated into the DNA of these viruses during their replication cycle. nih.gov

Comparative studies have been conducted to evaluate the efficiency of EdU labeling against other nucleoside analogs, such as 5-ethynyl-2'-deoxycytidine (B116413) (EdC). nih.govnih.gov In studies with HCMV, viral DNA enrichment was found to be higher with EdU pulses (74%) compared to EdC pulses (51%). nih.gov However, in HSV-infected cells, the enrichment was not significantly different between EdU (94%) and EdC (91%). nih.gov This differential incorporation is an important finding for researchers, as it can influence the choice of labeling reagent and the interpretation of results in studies of viral replication. nih.gov The use of EdU provides a non-radioactive and efficient method for tracking viral DNA synthesis, aiding in the characterization of the viral life cycle and the identification of proteins involved in viral replication. nih.gov

Integration with Advanced Molecular Biology Techniques

The utility of EdU is greatly expanded when combined with other powerful molecular biology methods. Its simple and robust detection via click chemistry avoids the harsh DNA denaturation steps required for older analogs like BrdU, preserving cellular structures and epitopes for subsequent analysis. nih.govthermofisher.com This compatibility allows for sophisticated, multi-layered experiments.

Combined with Fluorescent In Situ Hybridization (FISH)

Combining EdU labeling with Fluorescent In Situ Hybridization (FISH) creates a powerful methodology for simultaneously visualizing cell proliferation and gene expression. oup.com This dual-labeling approach allows researchers to identify which specific cells within a tissue are both dividing and expressing a particular gene of interest. oup.com FISH uses fluorescently labeled probes to detect specific RNA transcripts, providing spatial information on gene activity. nih.govnih.gov

A protocol combining FISH with the EdU analog 2′-Deoxy-2′-fluoro-5-ethynyluridine (F-ara-EdU) has been developed for the tapeworm Hymenolepis diminuta. oup.com This technique enables the characterization of genes expressed within stem cell populations that are critical for the parasite's growth and regeneration. oup.com By labeling proliferating cells with F-ara-EdU and then performing FISH for specific markers, researchers can pinpoint the location of dividing cells that also express genes associated with stemness or differentiation. oup.com The study successfully demonstrated the visualization of neuronal and tegument markers via FISH in conjunction with the F-ara-EdU S-phase marker, revealing distinct expression patterns in different anatomical regions of the parasite. oup.com This integrated approach is not limited to specific probes and can be generalized for various tissue markers, providing a valuable tool for developmental and regenerative biology. oup.com

Coupled with Fluorescence-Activated Cell Sorting (FACS-Seq)

The coupling of EdU labeling with Fluorescence-Activated Cell Sorting and Sequencing (FACS-Seq) provides a high-throughput method to identify and genetically characterize actively replicating cells within a complex population, particularly in microbial communities. nih.govtandfonline.combiorxiv.org The workflow begins with metabolic labeling of a sample with EdU. nih.gov The incorporated EdU is then tagged with a fluorescent azide via a click reaction. nih.gov This fluorescence allows for the separation of the "replicating" (EdU-positive) cells from the non-replicating (EdU-negative) cells using FACS. nih.govtandfonline.com

Once sorted, the DNA from the replicating cell population is extracted and sequenced, typically via 16S rRNA gene sequencing for bacterial communities. nih.govbiorxiv.org This final step provides a taxonomic profile of the actively dividing members of the microbiome. nih.gov This EdU-FACS-Seq approach has been successfully used to characterize the replicating bacteria in the gut microbiota, revealing that taxa such as Prevotella and Ileibacterium are enriched in the active fraction under homeostatic conditions. nih.govtandfonline.comresearchgate.net The technique represents a significant step forward, allowing researchers to link community composition with replicative activity and to understand how these dynamics shift during ecological events like antibiotic perturbation or species invasion. nih.govtandfonline.com

Application in DNA Combing and DNA Fiber Analysis

EdU is utilized in DNA combing and DNA fiber analysis to study the dynamics of DNA replication at the single-molecule level. mdpi.compnas.org These techniques involve stretching long DNA molecules onto a glass surface, allowing for the direct visualization of replication events. researchgate.netcnrs.fr By pulse-labeling cells with EdU and/or other thymidine analogs like CldU and IdU, researchers can label newly synthesized DNA strands. biorxiv.orgnih.gov

These labeled tracts on the combed DNA fibers can be detected with fluorescent reporters. researchgate.net The length and arrangement of these fluorescent tracks provide a wealth of information about DNA replication, including:

Replication Fork Velocity: The rate at which replication forks move along the DNA. cnrs.fr

Inter-Origin Distances: The spacing between active replication origins. researchgate.netcnrs.fr

Fork Stalling and Restart: The pausing and subsequent resumption of replication forks, which can be indicative of replicative stress. researchgate.net

The use of EdU in these assays is advantageous because its detection via click chemistry is rapid and does not require the antibodies and harsh denaturation conditions associated with BrdU, which can damage DNA fibers. pnas.org DNA fiber analysis using EdU labeling is a powerful tool for investigating how various factors, from cellular stress to specific protein depletions, affect the fundamental process of chromosome replication. pnas.orgresearchgate.net

Novel Derivatizations and Chemical Conjugations

The chemical structure of this compound, specifically its terminal alkyne group, makes it exceptionally versatile for a wide range of chemical modifications through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govmedchemexpress.combaseclick.eu This reaction is highly specific and efficient, allowing for the covalent conjugation of EdU to a vast array of molecules that have been modified to contain an azide group. thermofisher.com

The most common application involves conjugating EdU, after its incorporation into DNA, with a fluorescent azide. medchemexpress.comjenabioscience.com This allows for the visualization of newly synthesized DNA. A wide variety of fluorescent dyes across the spectrum can be used, enabling multiplexing with other fluorescent labels. thermofisher.com Alternatively, EdU can be conjugated to a biotin (B1667282) azide, which facilitates the affinity purification and enrichment of nascent DNA for subsequent analysis, such as sequencing or mass spectrometry. jenabioscience.com

Beyond these standard applications, more novel derivatizations have been developed. One innovative method overcomes the need for harsh denaturation in traditional BrdU assays by using EdU as an intermediate. nih.gov In this technique, cells are first pulsed with EdU. The alkyne group in the incorporated EdU is then derivatized under physiological conditions using a BrdU-azide conjugate. nih.gov This reaction attaches a bromouracil moiety to the DNA, which can then be detected by standard anti-BrdU monoclonal antibodies without any DNA denaturation step. nih.gov This approach combines the ease of click chemistry with the established detection systems for BrdU, offering higher sensitivity and a better signal-to-noise ratio. nih.gov These examples highlight how the chemical reactivity of EdU can be leveraged to create sophisticated tools for molecular and cell biology. symeres.comrsc.org

Development of PROTAC Linkers

This compound (EdU) has been identified as a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to eliminate specific target proteins from the cell by hijacking the body's natural protein disposal system. These molecules typically consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome.

In this context, this compound serves as an alkyl chain-based PROTAC linker, applicable to the synthesis of these complex molecules. selleck.co.jpmedchemexpress.comselleckchem.comselleckchem.comfishersci.combioscience.co.ukptgcn.com The linker's role is critical, as its length, rigidity, and attachment points can significantly influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein), thereby affecting the efficiency and selectivity of protein degradation. EdU's structure provides a foundation for building these linkers. medchemexpress.comselleckchem.com The ethynyl (B1212043) group inherent to EdU is a key functional handle for "click chemistry," a set of powerful and reliable reactions for molecular assembly. medchemexpress.combioscience.co.uk Specifically, the alkyne group in EdU can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing azide groups, allowing for the modular and efficient construction of diverse PROTAC linkers. medchemexpress.combioscience.co.uk

| PROTAC Component | Function | Role of this compound (EdU) |

|---|---|---|

| Target Protein Ligand (Warhead) | Binds specifically to the protein of interest (POI) intended for degradation. | Serves as a structural component (alkyl chain-based linker) for connecting the target protein ligand to the E3 ligase ligand. selleck.co.jpselleckchem.comfishersci.com Its alkyne group enables modular synthesis via click chemistry. medchemexpress.combioscience.co.uk |

| Linker | Connects the two ligands and positions them optimally to form a stable ternary complex with the POI and E3 ligase. | |

| E3 Ligase Ligand (Recruiter) | Binds to an E3 ubiquitin ligase, recruiting it to the target protein. |

Biotinylation for Purification and Enrichment

A principal application of this compound is in the labeling and subsequent purification of newly synthesized DNA and its associated proteins. nih.govnih.gov This methodology leverages EdU's identity as a thymidine analogue, which allows it to be incorporated into DNA during replication. medchemexpress.comselleckchem.comnih.gov The defining feature of EdU is its terminal alkyne group, which acts as a bioorthogonal chemical handle. medchemexpress.combioscience.co.uknih.gov This alkyne group does not react with native cellular components but can be specifically and covalently bonded to a molecule containing an azide group through a copper-catalyzed click reaction. nih.govnih.gov

This process is central to powerful techniques like the isolation of proteins on nascent DNA (iPOND) and its derivatives (e.g., aniPOND, SIRF). nih.govnih.govtandfonline.com In a typical iPOND workflow, cells are briefly exposed to EdU, which is incorporated into replicating DNA strands. tandfonline.com Following this labeling, a biotin molecule modified with an azide group (biotin-azide) is introduced. nih.govlumiprobe.comyh-bio.info The click reaction covalently attaches the biotin tag to the EdU in the nascent DNA. nih.govrupress.org

The biotin tag serves as a high-affinity handle for purification. nih.govacs.org Biotin forms one of the strongest known non-covalent bonds with the protein streptavidin. thermofisher.comresearchgate.net By using streptavidin-coated beads, the biotinylated nascent DNA, along with any proteins that were cross-linked to it, can be selectively captured and isolated from total cell lysates. nih.govtandfonline.com This enables the enrichment and identification of the proteins that constitute the replication fork and those involved in subsequent chromatin maturation. nih.govtandfonline.com The high specificity and strength of the biotin-streptavidin interaction allow for stringent washing steps to remove non-specifically bound proteins, resulting in a highly purified sample of proteins from the vicinity of newly replicated DNA. nih.govresearchgate.net

| Step | Procedure | Purpose | Key Reagent/Component |

|---|---|---|---|

| 1. Labeling | Cells are incubated with EdU for a short period (pulse-labeling). tandfonline.com | To incorporate the thymidine analog into newly synthesized DNA during replication. nih.govtandfonline.com | This compound (EdU) |

| 2. Cross-linking (optional) | Cells are treated with a cross-linking agent like formaldehyde. nih.gov | To create covalent bonds between proteins and the DNA they are bound to, preserving these interactions. nih.gov | Formaldehyde |

| 3. Biotinylation | Permeabilized cells are subjected to a copper-catalyzed click reaction with biotin-azide. nih.govrupress.org | To covalently attach a biotin tag to the alkyne group of the incorporated EdU. nih.govnih.gov | Biotin-azide, Copper(II) sulfate |

| 4. Lysis & Sonication | Cells are lysed and the chromatin is sheared into smaller fragments. nih.govrupress.org | To release the cellular contents and make the DNA-protein complexes accessible. | Lysis buffer, Sonicator |

| 5. Affinity Purification | The lysate is incubated with streptavidin-coated magnetic beads. rupress.org | To capture the biotinylated nascent DNA fragments along with their associated proteins. nih.gov | Streptavidin-coated beads |

| 6. Washing | The beads are washed with stringent buffers. nih.gov | To remove non-specifically bound proteins and other contaminants. | Wash buffers |

| 7. Elution & Analysis | Cross-links are reversed, and proteins are eluted from the beads. | To release the purified proteins for identification by methods like mass spectrometry or Western blotting. tandfonline.com | Elution buffer |

Critical Considerations in Experimental Design and Interpretation

Potential for DNA Excision and Repair Mechanisms

A significant and surprising finding is that when EdU is incorporated into the DNA of replicating cells, it can be recognized as damage and become a substrate for the nucleotide excision repair (NER) pathway. nih.govpnas.org This is a crucial consideration as it can influence the interpretation of cell proliferation and DNA synthesis data.

Key Research Findings:

EdU as a Substrate for NER: Studies have shown that EdU, once incorporated into the genome, is actively removed by the NER machinery. nih.govpnas.org This process involves the excision of a short, single-stranded DNA fragment containing the EdU molecule. pnas.orgpnas.org

Specificity of Repair: This excision repair mechanism appears to be specific to EdU among several tested thymidine (B127349) analogs. Analogs such as BrdU, CldU, IdU, F-ara-EdU, and AmdU were not found to be substrates for excision repair. pnas.org

Genomic Distribution of Repair: Using excision repair sequencing (XR-seq), researchers have mapped EdU repair events across the human genome at single-nucleotide resolution. The data reveals that EdU is excised throughout the genome. nih.govpnas.org

Transcription-Coupled Repair: The rate of EdU excision is higher in the transcribed strand of actively transcribed genes compared to the non-transcribed strand, indicating the involvement of transcription-coupled repair (TCR), a sub-pathway of NER. nih.govpnas.orgpnas.org

Induction of DNA Damage Response: The incorporation of EdU can activate DNA repair systems, including homologous recombination and, to a lesser extent, non-homologous end-joining repair. researchgate.net Some studies suggest that the presence of EdU in a DNA strand may lead to the induction of interstrand cross-links. royalsocietypublishing.org This activation of the DNA damage response (DDR) can lead to epigenetic modifications, such as increased histone acetylation and global DNA demethylation. nih.gov

This "futile cycle" of EdU incorporation, excision, and potential re-incorporation during repair synthesis can lead to cellular toxicity and apoptosis, a property that makes EdU a candidate for certain cancer therapies. pnas.org For researchers using EdU to measure proliferation, this phenomenon underscores the importance of understanding that the detected EdU signal represents a net result of incorporation and excision, which could vary depending on the cell type's repair capacity and transcriptional activity.

Impact on Downstream Molecular Assays

The method of EdU detection, which avoids harsh DNA denaturation, generally makes it more compatible with subsequent molecular analyses compared to BrdU. thermofisher.comnih.gov However, there are still important considerations to ensure the integrity of downstream assays.

Impact on PCR-Based Assays:

The quality of DNA is a critical factor for the success of PCR-based analyses. sigmaaldrich.com While EdU labeling itself is less harsh than BrdU, the fixation and permeabilization steps can still affect DNA integrity. Factors such as the degree of DNA cross-linking and the presence of inhibitors can adversely affect PCR performance. promega.inqiagen.com For analyses of DNA from formalin-fixed paraffin-embedded (FFPE) tissues, the size of the PCR amplicon is a crucial consideration, as smaller amplicons have a greater chance of successful amplification from fragmented DNA. qiagen.com

Considerations for Immuno-detection and Chromatin-Based Assays:

Antibody Compatibility: The copper-catalyzed click reaction conditions can reduce the signal of certain fluorescently-labeled antibodies, particularly those conjugated to phycoerythrin (PE), PE-tandem dyes, or Qdot® reporters. nih.gov Therefore, if performing combined immunofluorescence and EdU detection, it is crucial to carefully select fluorochromes and potentially perform the antibody staining after the EdU detection step. nih.gov

Chromatin Structure: The structure of chromatin itself can impact DNA processing for genomic analyses. plos.org Heterochromatic regions, which are more condensed, can be more resistant to shearing and enzymatic treatments compared to euchromatin. plos.orgnih.gov While EdU labeling avoids the DNA denaturation required for BrdU detection, which can alter chromatin structure, researchers should still be aware that the underlying chromatin state can influence the accessibility of EdU for incorporation and detection, potentially introducing bias in assays like Chromatin Immunoprecipitation (ChIP). plos.orgbio-rad.com The accessibility of DNA to repair enzymes is also influenced by chromatin structure, with modifications like histone acetylation making DNA more accessible for repair. nih.gov

Optimization of Labeling and Detection Conditions

To obtain reliable and reproducible data, it is essential to optimize the conditions for both EdU labeling and its subsequent detection.

Optimizing EdU Labeling:

The optimal concentration of EdU and the incubation time are interdependent and highly dependent on the cell type and experimental goals. thermofisher.comresearchgate.net

Concentration and Incubation Time: A general starting point for in vitro experiments is a concentration of 10 µM EdU for 1-2 hours. thermofisher.comresearchgate.net For longer incubation periods, lower concentrations are recommended, while shorter pulse-labeling experiments may require higher concentrations. thermofisher.comresearchgate.net Rapidly dividing cells may require shorter incubation times than slower-dividing primary cells. researchgate.net Preliminary experiments to titrate the EdU concentration are crucial for each cell model to achieve optimal labeling without inducing cytotoxicity. sigmaaldrich.combio-rad-antibodies.com

Stability: Incorporated EdU is very stable, and cells can be fixed and stored for extended periods without significant loss of signal. nih.gov

Optimizing the "Click" Detection Reaction:

The efficiency of the copper-catalyzed click reaction is critical for a strong and specific signal.

Reaction Cocktail: The components of the click reaction cocktail, including the fluorescently-labeled azide (B81097), copper(I) catalyst, and buffer, should be prepared according to the manufacturer's instructions. jove.com The reaction is typically performed at room temperature for about 30 minutes in the dark. jove.comthermofisher.com

Catalyst: The copper(I) catalyst is essential for the reaction. Heterogeneous copper-based catalytic systems are being developed to simplify removal and recycling of the catalyst. researchgate.net

Solvent and Temperature: The choice of solvent and reaction temperature can influence the reaction rate and yield. researchgate.net While the reaction is tolerant of aqueous environments, optimization may be necessary for specific applications. researchgate.netbaseclick.eu

Troubleshooting Weak Signals: Insufficient signal can result from suboptimal EdU concentration, incorrect filter sets on the microscope, or degradation of reaction components. sigmaaldrich.com High background can be due to insufficient washing or non-specific binding of the detection reagent, which can be mitigated by using appropriate blocking agents. researchgate.net Inconsistent staining across samples often points to variability in EdU administration or processing. researchgate.net

Interactive Data Table: General Optimization Parameters

| Parameter | Starting Recommendation | Key Considerations for Optimization | Potential Issues |

|---|---|---|---|

| EdU Concentration (In Vitro) | 10 µM thermofisher.comresearchgate.net | Cell division rate; length of incubation; potential cytotoxicity. researchgate.netresearchgate.netbio-rad-antibodies.com | Too low: weak/no signal. Too high: cellular toxicity. royalsocietypublishing.orgresearchgate.net |

| EdU Incubation Time (In Vitro) | 1-2 hours thermofisher.comresearchgate.net | Balance with EdU concentration; experimental goal (pulse vs. long-term). researchgate.net | Too short: insufficient incorporation. Too long: may affect cell cycle. researchgate.net |

| Fixation | Aldehyde-based (e.g., 3.7% formaldehyde) sigmaaldrich.com | Preservation of morphology vs. antigenicity for co-staining. | Over-fixation can mask epitopes for antibody staining. nih.gov |

| Permeabilization | Detergent-based (e.g., 0.5% Triton X-100) sigmaaldrich.com | Sufficient permeabilization for detection reagents to access the nucleus. | Insufficient permeabilization leads to weak signal. researchgate.net |

| Click Reaction Time | 30 minutes at room temperature jove.comthermofisher.com | Ensure complete reaction for maximal signal. | Inconsistent timing can lead to variable staining. researchgate.net |

| Blocking | 3% BSA in PBS sigmaaldrich.comthermofisher.com | Reduces non-specific binding of detection reagents or antibodies. researchgate.net | High background staining. researchgate.net |

By carefully considering the potential for DNA repair, the impact on downstream assays, and by meticulously optimizing labeling and detection protocols, researchers can harness the full power of 5-Ethynyl-2'-deoxyuridine (B1671113) as a robust tool for studying cellular dynamics.

Future Research Trajectories and Innovations

Development of Next-Generation 5-Ethynyl-2'-deoxyuridine (B1671113) Analogs

While EdU has been a significant improvement over previous methods like BrdU labeling, it is not without limitations, including a degree of cytotoxicity and potential impacts on the cell cycle. pnas.orgmdpi.com These drawbacks have spurred the development of next-generation analogs designed to offer comparable or enhanced efficacy with reduced cellular perturbation.

One notable analog is 5-ethynyl-2'-deoxycytidine (B116413) (EdC) . researchgate.net Like EdU, EdC is incorporated into newly synthesized DNA and can be detected using click chemistry. researchgate.netnih.gov Research has shown that in some cell lines, EdC is converted to EdU intracellularly before incorporation into DNA. royalsocietypublishing.org However, studies have also suggested that EdC may exhibit lower cytotoxicity compared to EdU, making it a potentially better option for long-term cell tracking studies. researchgate.net

Another promising analog is (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) . This compound was developed to bypass the metabolic pathways that contribute to the toxicity of EdU. acs.org F-ara-EdU demonstrates selective incorporation into DNA with minimal impact on genome function, cell-cycle arrest, or DNA synthesis inhibition. acs.org Its lower toxicity profile makes it particularly suitable for in vivo pulse-chase experiments aimed at "birth-dating" DNA in sensitive biological systems like developing embryos. acs.org

The research into novel analogs extends beyond direct replacements for EdU. Scientists are synthesizing a variety of modified nucleosides to probe different biological functions and to serve as therapeutic agents. These efforts focus on creating compounds with optimized properties, such as enhanced nuclease resistance or specific targeting capabilities. mdpi.comnih.govacs.org

Table 1: Comparison of EdU and its Next-Generation Analogs

| Compound | Key Feature | Advantage over EdU | Primary Application |

| 5-Ethynyl-2'-deoxycytidine (EdC) | Deoxycytidine analog | Potentially lower cytotoxicity in certain contexts. researchgate.net | Long-term detection of proliferating cells. researchgate.net |

| (2'S)-2'-deoxy-2'-fluoro-5-ethynyluridine (F-ara-EdU) | 2'-fluoro-arabinofuranosyl modification | Reduced toxicity and minimal perturbation of genome function. acs.org | In vivo DNA "birth-dating" and long-term survival studies. acs.org |

Expansion of Click Chemistry Applications in Live Systems

The success of EdU is intrinsically linked to the power of click chemistry, a set of bioorthogonal reactions that are rapid, specific, and can be performed in complex biological environments without interfering with native processes. nih.govwikipedia.org Initially popularized by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) used for EdU detection, the field has expanded to include copper-free variants, which are crucial for applications in living organisms where copper toxicity is a concern. pnas.orgrsc.org

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prime example of copper-free click chemistry that has enabled dynamic imaging in live cells and organisms. pnas.orgpcbiochemres.com This reaction allows for the labeling of not just DNA, but a wide array of biomolecules—including glycans, lipids, and proteins—by metabolically incorporating one chemical reporter (e.g., an azide) and introducing a probe with the corresponding reactive partner (e.g., a strained alkyne). pnas.orgrsc.orgcolumbia.edu

These advancements are pushing the boundaries of in vivo imaging. researchgate.net Researchers are now able to:

Visualize biomolecular processes in real-time within living animals. researchgate.net

Track therapeutic cells and bacteria. researchgate.net

Perform multiplexed imaging, simultaneously monitoring multiple targets by using orthogonal click reaction pairs. nih.govthno.org

Develop nanosensors and drug delivery systems that are activated or targeted via bioorthogonal reactions. pcbiochemres.comthno.orgotago.ac.nz